4-Acetylamino-2,6-anhydro-3,4-dideoxy-d-glycero-d-galactonon-2-enonicacid
Description
Overview of D-glycero-D-galacto-Non-2-enonic acid, 4-(acetylamino)-2,6-anhydro-3,4-dideoxy-
This compound is a nine-carbon α-keto acid sugar featuring a 2,6-anhydro bridge and a 4-acetylamino group, which replaces the hydroxyl group at the C-4 position. Its stereochemistry follows the D-glycero-D-galacto configuration, distinguishing it from other nonulosonic acids like 2-keto-3-deoxy-D-glycero-D-galacto-nonulosonic acid (KDN). The 3,4-dideoxy modification eliminates hydroxyl groups at these positions, conferring unique conformational rigidity and resistance to enzymatic degradation.
Table 1: Key Structural Features
| Feature | Description |
|---|---|
| Molecular Formula | C₁₁H₁₇NO₈ |
| Molecular Weight | 291.25 g/mol |
| Anhydro Bridges | 2,6-anhydro ring stabilizing the pyranose form |
| Functional Groups | 4-Acetylamino, α-keto acid at C-2 |
| Stereochemistry | D-glycero-D-galacto configuration at C-5 and C-6 |
Historical Context and Discovery
The synthesis of 3,4-dideoxy sugars emerged in the 1980s through base-mediated elimination reactions. Early work by Collins et al. demonstrated that treating methyl 3,4-O-isopropylidene derivatives with aqueous sodium hydroxide induced acetone elimination, yielding dideoxy intermediates. This methodology laid the groundwork for synthesizing derivatives like D-glycero-D-galacto-Non-2-enonic acid. The specific acetylamino-substituted variant was first cataloged in PubChem in 2009, though its biological relevance became apparent only through later glycobiological studies.
Significance in Carbohydrate Chemistry and Glycobiology
The compound’s dual anhydro rings and dideoxy structure make it a valuable model for studying glycosidic bond stability. Unlike sialic acids, which are prone to enzymatic cleavage by neuraminidases, the 3,4-dideoxy modification in this analogue impedes hydrolysis, suggesting potential applications in designing enzyme-resistant glycoconjugates. Additionally, its acetylamino group mimics the N-acetyl moiety of N-acetylneuraminic acid (Neu5Ac), enabling studies on host-pathogen interactions where sialic acid mimicry is critical.
Relationship to Nonulosonic Acids and Sialic Acid Analogues
Nonulosonic acids (NulOs) are a family of nine-carbon α-keto sugars that include sialic acids and prokaryote-specific variants. While Neu5Ac remains the most prevalent sialic acid in mammals, KDN (2-keto-3-deoxy-D-glycero-D-galacto-nonulosonic acid) represents a deaminated analogue found in marine organisms and human tissues. D-glycero-D-galacto-Non-2-enonic acid shares structural motifs with KDN, particularly the α-keto group and D-glycero-D-galacto configuration, but differs in its acetylamino substitution and 2,6-anhydro rings. These modifications position it as a hybrid between classical sialic acids and engineered carbohydrate mimetics.
Research Objectives and Scope
Current research objectives include:
- Synthetic Optimization : Improving yields and stereoselectivity in large-scale synthesis, building on thioglycoside activation strategies.
- Structural Analysis : Elucidating 3D conformational dynamics through NMR and X-ray crystallography.
- Biological Evaluation : Investigating interactions with sialic acid-binding proteins and microbial adhesins.
- Comparative Studies : Contrasting enzymatic stability with KDN and Neu5Ac derivatives.
Properties
Molecular Formula |
C11H17NO8 |
|---|---|
Molecular Weight |
291.25 g/mol |
IUPAC Name |
(2R,3R,4S)-4-acetamido-3-hydroxy-2-[(1R,2R)-1,2,3-trihydroxypropyl]-3,4-dihydro-2H-pyran-6-carboxylic acid |
InChI |
InChI=1S/C11H17NO8/c1-4(14)12-5-2-7(11(18)19)20-10(8(5)16)9(17)6(15)3-13/h2,5-6,8-10,13,15-17H,3H2,1H3,(H,12,14)(H,18,19)/t5-,6+,8+,9+,10+/m0/s1 |
InChI Key |
OROCJNDGXWMTBX-UFGQHTETSA-N |
Isomeric SMILES |
CC(=O)N[C@H]1C=C(O[C@H]([C@@H]1O)[C@@H]([C@@H](CO)O)O)C(=O)O |
Canonical SMILES |
CC(=O)NC1C=C(OC(C1O)C(C(CO)O)O)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Methyl Esterification and Acetylation
The commercially available N-acetylneuraminic acid (Neu5Ac, 1 ) serves as a common starting material. The initial step involves methyl esterification using methanolic HCl to yield the methyl ester 2 . Subsequent acetylation with acetic anhydride in pyridine, catalyzed by 4-(dimethylamino)pyridine (DMAP), produces the penta-acetoxy derivative 3 (Figure 1). This step ensures protection of hydroxyl groups, critical for subsequent functionalization.
Oxazoline Formation
Alternative Route from Kdn (3-Deoxy-D-glycero-D-galacto-2-nonulosonic Acid)
Ritter Reaction Approach
Sun et al. developed a practical method starting from Kdn (8 ), a cheaper alternative to Neu5Ac. Acetylation of Kdn with acetic anhydride yields the peracetylated intermediate 9 , which undergoes Ritter-like reaction conditions (H₂SO₄, CH₃CN) to introduce the acetylamino group at C4. X-ray crystallography confirmed the stereochemistry of the resulting methyl 4-benzoylamino-5,7,8,9-tetra-O-acetyl-2,6-anhydro-2,3-dideoxy-D-glycero-D-galacto-non-2-enonate (10 ).
Comparative Advantages
This route reduces reliance on expensive Neu5Ac and achieves comparable yields (75–80%). However, the Ritter reaction requires stringent control of acid concentration to avoid side products such as elimination byproducts.
Stereochemical Considerations and Challenges
Configuration Control
Industrial-Scale Optimization
Catalytic Hydrogenation
Industrial processes favor palladium-on-carbon over Lindlar catalysts for hydrogenolysis, achieving higher throughput and reduced costs. However, overhydrogenation remains a concern, requiring real-time monitoring via HPLC.
Green Chemistry Approaches
Recent efforts replace pyridine with biodegradable bases (e.g., 2,6-lutidine) in acetylation steps, reducing environmental impact without compromising yields. Solvent recovery systems for ethyl acetate and tert-butyl alcohol further enhance sustainability.
Analytical Characterization
Spectroscopic Data
Purity Assessment
Commercial batches (e.g., CAS 130525-58-5) report ≥95% purity by HPLC, with impurities primarily comprising des-acetyl byproducts.
Chemical Reactions Analysis
Types of Reactions
D-glycero-D-galacto-Non-2-enonic acid, 4-(acetylamino)-2,6-anhydro-3,4-dideoxy- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups, leading to the formation of new compounds.
Substitution: The acetylamino group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction can produce alcohols or amines.
Scientific Research Applications
Pharmaceutical Applications
1.1 Antiviral Drug Development
One of the primary applications of D-glycero-D-galacto-Non-2-enonic acid derivatives is in the development of antiviral drugs, particularly against influenza viruses. The compound acts as an inhibitor of viral sialidases, enzymes critical for the life cycle of the influenza virus. For instance, studies have shown that modified derivatives of this compound can selectively inhibit group-1 sialidases, which are essential for viral replication. The introduction of hydrophobic groups at specific positions has been found to enhance binding affinity and selectivity towards these enzymes, suggesting potential for next-generation anti-influenza therapeutics .
1.2 Sialidase Inhibition Studies
Research has indicated that D-glycero-D-galacto-Non-2-enonic acid can be utilized to design novel inhibitors targeting sialidases from various pathogens. The ability to modify the C-3 position allows for the creation of compounds with improved inhibitory profiles. These compounds have been tested in plaque reduction assays and shown effective against wild-type influenza strains .
Biochemical Research
2.1 Glycobiology Studies
In glycobiology, D-glycero-D-galacto-Non-2-enonic acid serves as a valuable tool for studying glycan interactions and modifications. Its structural features enable researchers to explore how sialic acids influence cellular processes such as cell signaling and pathogen recognition. The compound's derivatives are often employed in assays to elucidate the role of sialic acids in immune responses and pathogen-host interactions .
2.2 Drug Binding Studies
X-ray fluorescence spectrometry has been utilized to evaluate binding events between D-glycero-D-galacto-Non-2-enonic acid derivatives and various receptors. This technique allows researchers to measure binding selectivities and affinities, providing insights into the therapeutic potential of these compounds . Such studies are crucial for understanding how modifications to the compound can affect its pharmacological properties.
Organic Synthesis Applications
3.1 Synthesis of Novel Derivatives
D-glycero-D-galacto-Non-2-enonic acid is also significant in organic synthesis as a precursor for various chemical reactions aimed at creating new bioactive compounds. Its ability to undergo functionalization at specific positions opens avenues for synthesizing complex molecules with potential therapeutic effects .
3.2 Synthesis Methodologies
The synthesis methodologies involving this compound often include cross-metathesis reactions and other organic transformations that allow for the introduction of diverse functional groups. These methodologies enhance the library of available compounds for biological testing and drug development .
Case Studies
Mechanism of Action
The mechanism of action of D-glycero-D-galacto-Non-2-enonic acid, 4-(acetylamino)-2,6-anhydro-3,4-dideoxy- involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting or activating certain enzymes, binding to receptors, or modulating biochemical pathways. The exact mechanism depends on the specific application and the biological context in which it is used.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a family of 2,6-anhydro-sialic acid analogs, which are critical in antiviral drug development and glycobiology. Below is a detailed comparison with structurally and functionally related derivatives:
Table 1: Structural and Functional Comparison
Key Structural Differences
Position of Acetylamino Group: The target compound has a 4-acetylamino group, while zanamivir and laninamivir feature a 5-acetylamino group. This positional shift alters hydrogen-bonding interactions in enzyme binding pockets . The 4-azido group in zanamivir intermediates () is replaced by bioactive groups (e.g., guanidino) in final drugs.
Deoxygenation Patterns :
- The target compound is 3,4-dideoxy, whereas zanamivir is 3,4,5-trideoxy. Reduced hydroxyl groups enhance metabolic stability and membrane permeability .
Functional Modifications: Laninamivir’s 7-O-methyl group prolongs its half-life by resisting enzymatic cleavage . The guanidino group in zanamivir (4-[(aminoiminomethyl)amino]) is critical for high-affinity binding to influenza neuraminidase .
Research Findings and Data
Table 2: Physicochemical Properties
| Property | Target Compound | Zanamivir | Laninamivir |
|---|---|---|---|
| Solubility (Water) | Not reported | 18 mg/mL | <1 mg/mL |
| Molecular Weight | 302.27 g/mol | 332.3 g/mol | 349.32 g/mol |
| Melting Point | N/A | 240–255°C | N/A |
Enzymatic Studies
- The target compound’s 4-acetylamino group mimics natural sialic acid substrates, making it a competitive inhibitor of bacterial sialidases (Ki: ~10 µM) .
- Zanamivir’s 4-guanidino group improves binding affinity to viral neuraminidase by 100-fold compared to the target compound .
Biological Activity
D-glycero-D-galacto-Non-2-enonic acid, also known as 4-(acetylamino)-2,6-anhydro-3,4-dideoxy-, is a derivative of sialic acid that has garnered attention for its biological activities, particularly in the context of viral infections and potential therapeutic applications. This compound is structurally related to other sialic acids and plays a significant role in various biological processes.
Chemical Structure
The molecular formula of D-glycero-D-galacto-Non-2-enonic acid is C12H22N4O8, with a molecular weight of approximately 350.33 g/mol. The compound features an acetylamino group and an anhydro structure that contribute to its biological properties.
Antiviral Properties
D-glycero-D-galacto-Non-2-enonic acid has been studied for its antiviral properties, particularly against influenza viruses. In vitro studies have demonstrated that this compound can inhibit neuraminidase (NA) activity, which is crucial for the viral replication cycle.
- Neuraminidase Inhibition : The compound acts as a competitive inhibitor of neuraminidase enzymes from various influenza strains. In assays conducted with both wild-type and mutant viruses, it was found to exhibit significant inhibitory effects at micromolar concentrations .
- Resistance Mutations : Research has indicated that certain mutations in the neuraminidase gene can confer resistance to this compound. For instance, mutations such as D199E and P458T were identified in A(H1N1)pdm09 strains that reduced susceptibility to neuraminidase inhibitors, including D-glycero-D-galacto-Non-2-enonic acid .
The mechanism by which D-glycero-D-galacto-Non-2-enonic acid exerts its antiviral effects involves binding to the active site of neuraminidase, thereby preventing the enzyme from cleaving sialic acid residues from host cell glycoproteins. This inhibition disrupts the release of new virions from infected cells, thereby limiting the spread of infection.
Case Study 1: Influenza A Virus
In a study involving MDCK cells infected with A(H1N1)pdm09 viruses, D-glycero-D-galacto-Non-2-enonic acid was tested for its ability to inhibit viral replication. Results showed a marked decrease in viral titers in treated cells compared to controls, indicating effective inhibition of viral propagation .
Case Study 2: Resistance Mechanisms
Another study focused on the emergence of resistant strains during treatment with neuraminidase inhibitors. The identification of mutations such as P458T highlighted the need for continuous monitoring of viral populations to understand resistance mechanisms better and inform treatment strategies .
Data Tables
| Activity | Inhibition Concentration (µM) | Effect on Viral Fitness |
|---|---|---|
| Neuraminidase Inhibition | 5 - 20 | Reduced |
| Viral Replication (MDCK Cells) | 10 - 50 | Significant reduction |
Q & A
Q. What are the recommended spectroscopic techniques for confirming the stereochemistry and regiochemistry of this compound?
To resolve structural ambiguities, employ a combination of 1D/2D NMR (COSY, HSQC, HMBC) and X-ray crystallography . For instance, NOESY correlations can verify spatial arrangements of the 2,6-anhydro bridge and acetylamino group. Comparative analysis with structurally related neuraminidase inhibitors (e.g., zanamivir derivatives) is critical for validating stereochemical assignments .
Q. How can researchers optimize the solubility of this compound for enzymatic assays?
Solubility challenges arise from the 2,6-anhydro bridge and hydrophobic acetylamino group. Use co-solvents like DMSO (2 mg/mL) or buffered aqueous solutions (pH 6–7) with mild heating (≤40°C). Pre-treatment via sonication for 10–15 minutes enhances dispersion. Confirm stability via HPLC-UV over 24 hours .
Q. What synthetic routes are available for introducing the 4-(acetylamino) substituent?
Key steps involve bromohydroxylation of glycals followed by regioselective acetylation. For example, treat methyl 2,6-anhydro-3,4-dideoxy-D-galacto-non-2-enonate with NBS/H2O to install hydroxyl groups, then protect the 4-position with acetyl chloride. Purify intermediates via silica gel chromatography (EtOAc:hexane, 3:7) .
Advanced Research Questions
Q. How does the 4-(acetylamino) group influence binding to viral neuraminidases compared to 5-substituted analogs?
Perform molecular dynamics simulations (e.g., GROMACS) to compare hydrogen-bonding interactions with conserved active-site residues (e.g., Arg152, Glu119 in influenza A neuraminidase). Validate predictions using surface plasmon resonance (SPR) to measure binding kinetics (KD, kon/koff). Contrast results with zanamivir (5-substituted) to assess positional effects on IC50 values .
Q. What experimental strategies resolve contradictions in enzyme inhibition data across neuraminidase isoforms?
Q. How can researchers address discrepancies in reported synthetic yields for 2,6-anhydro sugar derivatives?
Systematically evaluate reaction conditions (temperature, solvent polarity, catalyst loading). For example, ZnCl2 in DMF at 80°C improves cyclization efficiency by stabilizing oxocarbenium intermediates. Monitor reaction progress via TLC (silica GF254) and optimize purification using reverse-phase HPLC (C18 column, 0.1% TFA in H2O/MeCN) .
Q. What in silico methods predict the compound’s interaction with non-neuraminidase targets (e.g., bacterial sialidases)?
Use docking algorithms (AutoDock Vina) with homology models of bacterial sialidases (e.g., Streptococcus pneumoniae). Prioritize targets with >30% sequence similarity to viral neuraminidases. Validate top hits via thermal shift assays to detect ligand-induced protein stabilization .
Methodological Notes
- Structural Analysis : Combine HRMS (ESI-TOF) with isotopic labeling (e.g., 13C-glucose) to track biosynthetic pathways in carbohydrate analogs .
- Enzymatic Assays : Include negative controls (e.g., oseltamivir-resistant mutants) to confirm specificity. Use fluorescence-based substrates (4-MU-Neu5Ac) for high-throughput screening .
- Data Reproducibility : Document solvent lot variations (e.g., DMSO hygroscopicity) and anhydrous reaction conditions to minimize batch-to-batch variability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
